B1578326 Cycloviolacin O13

Cycloviolacin O13

Cat. No.: B1578326
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin O13 is a member of the cyclotide family, which are ultra-stable microproteins characterized by a unique cyclic backbone and a cystine knot motif. This structure provides exceptional resistance to thermal, chemical, and enzymatic degradation, making cyclotides like this compound valuable scaffolds in drug design and biotechnology . This reagent is isolated from plants of the Viola genus, particularly Viola odorata . Research indicates that this compound possesses potent biological activities. It has demonstrated significant anthelmintic properties, showing high potency against gastrointestinal nematode parasites such as Haemonchus contortus . Furthermore, this compound has been identified as having anti-HIV activity, contributing to its profile as a promising lead compound for therapeutic development . The mechanism of action for cytotoxic cyclotides is closely linked to their ability to disrupt cell membranes. Studies on related cyclotides, such as Cycloviolacin O2, have shown that they can rapidly induce membrane permeability and cause cell lysis, a mechanism that is likely conserved across active variants like this compound . Given its stability, bioactivity, and membrane-interactive properties, this compound is an essential tool for researchers exploring novel peptide-based therapeutics, host-defense agents, and stable molecular frameworks for engineering new functions. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

GIPCGESCVWIPCISAAIGCSCKSKVCYRN

Origin of Product

United States

Natural Occurrence and Diversity of Cycloviolacin O13

Botanical Sources of Cycloviolacin O13 Production

This compound has been identified and isolated from specific species within the Viola genus, commonly known as violets.

The sweet violet, Viola odorata, is a significant natural source of a diverse array of cyclotides. nih.gov In a comprehensive analysis of the cyclotide content from the aerial parts and roots of this plant, 30 distinct cyclotides were identified, of which 13 were novel sequences at the time of discovery. nih.gov this compound was among these newly characterized peptides. nih.gov Further research on natural variants from V. odorata has included this compound in studies examining the biological activities of this peptide family. nih.gov

Viola uliginosa, the swamp violet, is another prominent botanical source of this compound. nih.govdiva-portal.org Studies utilizing peptidomics and transcriptome sequencing have identified 20 different cyclotide sequences in this species, with this compound being one of the most abundant, alongside Cycloviolacin O3 and Cycloviolacin O8. nih.govdiva-portal.org

Furthermore, in vitro cultures of V. uliginosa have proven to be effective for the production of this specific cyclotide. frontiersin.org Suspension cultures of the plant have been established that can yield more than 4 milligrams of this compound per gram of dry mass after a ten-day growth period. nih.govdiva-portal.org Research has also shown that the application of plant stress hormones, such as jasmonic acid, to these cell suspension cultures can significantly enhance the production of this compound. researchgate.net

Table 1: Botanical Sources of this compound

SpeciesCommon NameKey FindingsReferences
Viola odorataSweet VioletIdentified as one of 13 novel cyclotides in a study of the plant's aerial and root parts. nih.govnih.gov
Viola uliginosaSwamp VioletOne of the most abundantly expressed cyclotides. Produced in high yields (>4 mg/g dry mass) in cell suspension cultures. nih.govdiva-portal.orgfrontiersin.org

Distribution of this compound within Plant Tissues

The distribution of cyclotides within plant tissues is consistent with a role in host defense. Immunohistochemical studies using antibodies raised against Cycloviolacin O2, which show specificity for other highly similar bracelet cyclotides like this compound, have elucidated their localization in both V. odorata and V. uliginosa. nih.gov

These studies revealed that cyclotides are present in significant quantities in tissues that are most vulnerable to attack by pathogens and pests. nih.gov Specifically, high concentrations were observed in the epidermis of the leaves and petioles. nih.gov Cyclotides were also consistently found within the vascular tissues of all organs examined, including the leaves, petioles, and roots. nih.gov In the roots, the peptides were localized in the cortex parenchyma and trichoblasts but were absent from the rhizodermis. nih.gov At a subcellular level, these visualization methods have directly confirmed that cyclotides are stored within the plant cell vacuole. nih.gov

Natural Variants and Sequence Heterogeneity of this compound

The diversity of cyclotides arises from variations in their amino acid sequences, particularly within the loops connecting the conserved cysteine residues. This compound is closely related to another cyclotide, Cycloviolacin O2. The two peptides differ by only a single amino acid. nih.gov

The amino acid sequence for this compound is: GIPCGESCVWIPCISAAIGCSCKSKVCYRN diva-portal.org

The key difference between this compound and Cycloviolacin O2 lies in loop 3. In Cycloviolacin O2, the corresponding position is occupied by a serine (Ser) residue, whereas in this compound, it is an alanine (B10760859) (Ala). nih.gov This substitution involves the replacement of a hydroxyl group (-OH) in serine with a methyl group (-CH3) in alanine, making this compound slightly more hydrophobic. This minor change in the primary structure has been shown to have a significant functional consequence, leading to a more than three-fold difference in the hemolytic activity between the two cyclotides. nih.gov

Table 2: Sequence Comparison of this compound and Cycloviolacin O2

CyclotideAmino Acid SequenceKey DifferenceReference
This compoundGIPCGESCVWIPCISAAIGCSCKSKVCYRNSingle residue substitution in loop 3 (Ala vs. Ser) diva-portal.org
Cycloviolacin O2GIPCGESCVWIPCISSAIGCSCKSKVCYRN nih.gov

Biosynthesis of Cycloviolacin O13

Genetic Encoding and Precursor Protein Structure

Cycloviolacin O13 is a ribosomally synthesized and post-translationally modified peptide (RiPP). researchgate.net Its genetic blueprint is encoded by a specific gene within the Viola odorata (Sweet Violet) genome. uniprot.org Through cDNA cloning and analysis, the gene responsible for encoding the precursor protein of this compound has been identified as Voc3 . uniprot.orgnih.govcapes.gov.brucb.br The identification of this gene was a crucial step in understanding the molecular basis of cyclotide production in Violaceae. nih.govresearchgate.net The Voc3 clone was shown to encode a precursor protein containing the exact amino acid sequence of the mature this compound peptide. nih.govcapes.gov.br

Like other cyclotides, this compound is not synthesized directly in its final, cyclic form. Instead, it is produced as a larger, linear precursor protein translated from the Voc3 gene. xiahepublishing.comwindows.net This precursor protein has a modular architecture, which is essential for guiding the subsequent folding and processing steps. acs.orgacs.org The precursor encoded by Voc3 is a monodomain protein, meaning it contains a single cyclotide domain. capes.gov.brucb.br

The architecture of the this compound precursor protein consists of several distinct domains:

Signal Peptide: An N-terminal endoplasmic reticulum (ER) signal sequence directs the nascent polypeptide into the secretory pathway. uniprot.orgcapes.gov.bracs.org

N-terminal Propeptide (NTPP): This region follows the signal peptide. acs.org

N-terminal Repeat (NTR): A highly conserved region that flanks the mature cyclotide domain. xiahepublishing.comwindows.netacs.org

Mature this compound Domain: The 30-amino acid sequence that will become the final, active cyclotide. uniprot.org

C-terminal Propeptide (CTPP) / C-terminal Tail: A short sequence following the mature domain. capes.gov.brxiahepublishing.comwindows.netacs.org

This organized structure ensures the correct trafficking, folding, and enzymatic modification of the peptide. xiahepublishing.comwindows.net

Table 1: Architecture of the Voc3 Precursor Protein for this compound
DomainPosition (Amino Acids)DescriptionReference
Signal Peptide1-22Targets the precursor protein to the endoplasmic reticulum. uniprot.org
Propeptide (NTPP/NTR)23-81Flanks the N-terminus of the mature peptide domain. uniprot.org
Mature Peptide (Cycloviolacin-O13)82-111The sequence that forms the final cyclic product. uniprot.org
Propeptide (CTPP)112-115A short tail following the C-terminus of the mature peptide. uniprot.org

Post-Translational Processing Mechanisms

The transformation from the linear precursor to the cyclic, mature this compound involves a series of critical post-translational modifications, primarily orchestrated by a specific class of enzymes.

The key enzymatic step in the biosynthesis of cyclotides, including this compound, is backbone cyclization, which is catalyzed by an asparaginyl endopeptidase (AEP). bohrium.comnih.govacs.org AEPs are proteases that recognize and cleave peptide bonds C-terminal to an asparagine (Asn) or, occasionally, an aspartic acid (Asp) residue. nih.govnih.gov This recognition is fundamental, as a highly conserved Asn residue is found at the C-terminus of almost all cyclotide domains, a feature that led to the initial hypothesis of AEP involvement. nih.govxiahepublishing.comwindows.net

AEPs exhibit a dual function: they act as both a protease to cleave the precursor and a ligase to catalyze the formation of the new peptide bond, joining the N- and C-termini of the mature domain. bohrium.comnih.gov This transpeptidation reaction is the defining step that creates the circular backbone of the cyclotide. nih.gov The suppression of AEP activity in plants has been shown to significantly reduce the production of cyclic peptides, leading to the accumulation of linear intermediates, which confirms the enzyme's essential role in the cyclization process. nih.gov

The maturation of this compound from its precursor involves precise proteolytic events. The first step after entering the ER is the cleavage of the signal peptide. nih.gov Following this, the precursor undergoes oxidative folding, where the characteristic cystine knot of three disulfide bonds is formed. acs.org This knotted structure is thought to bring the N- and C-termini of the mature domain into close proximity, facilitating the final processing steps. xiahepublishing.comwindows.net

The AEP-mediated processing is highly specific. The enzyme recognizes and cleaves the peptide bond immediately following the conserved Asn residue at the C-terminus of the mature this compound domain. nih.govresearchgate.net This cleavage event releases the C-terminal propeptide. Concurrently, or immediately following, the AEP catalyzes a transpeptidation reaction. Instead of hydrolysis (the addition of a water molecule), the enzyme facilitates a nucleophilic attack from the free N-terminal amino group of the mature domain onto the enzyme-linked intermediate, forming the head-to-tail cyclic peptide bond. nih.govnih.gov While the C-terminal processing site is strictly conserved, the cleavage at the N-terminus of the cyclotide domain appears to be less specific. nih.govresearchgate.net

Cellular Compartmentation of Biosynthesis

The biosynthesis of this compound is spatially organized within the plant cell, with different stages occurring in distinct organelles. nih.gov

Ribosomes and Endoplasmic Reticulum (ER): The process begins with the translation of the Voc3 mRNA on ribosomes, producing the linear precursor protein. The N-terminal signal peptide directs this precursor into the ER. acs.orgnih.gov Within the ER, the signal peptide is cleaved, and crucial oxidative folding occurs, catalyzed by enzymes like protein disulfide isomerases (PDIs), to form the three-dimensional cystine knot structure. acs.org

Vacuole: Following folding in the ER, the pro-cyclotide is transported through the secretory pathway to the plant vacuole. acs.orgnih.gov The acidic environment of the vacuole is where the final and most critical maturation steps take place. acs.org It is within this compartment that vacuolar-resident asparaginyl endopeptidases (AEPs) perform the excision of the N-terminal and C-terminal propeptides and catalyze the final head-to-tail cyclization of the mature this compound domain. nih.govnih.gov Direct immunolocalization studies have confirmed that mature cyclotides are stored in the vacuole, which supports their proposed role in plant defense. nih.gov

Oxidative Folding and Disulfide Bond Formation in in planta Biosynthesis

The biosynthesis of cyclotides, including this compound, involves a critical step of oxidative folding within the endoplasmic reticulum (ER) of the plant cell, where the linear precursor peptide correctly folds and forms its three characteristic disulfide bonds. uq.edu.aunih.gov This process is crucial for establishing the cyclic cystine knot (CCK) motif, which is fundamental to the exceptional stability of cyclotides. uq.edu.auresearchgate.net The CCK is a unique structure where a ring formed by two disulfide bonds and the connecting backbone segments is threaded by a third disulfide bond. uq.edu.aupnas.org

The formation of these disulfide bonds is not a random process but is catalyzed and chaperoned by specific enzymes to ensure the correct pairing of cysteine residues. researchgate.netnih.gov This enzymatic assistance is vital for achieving the native three-dimensional structure required for the subsequent head-to-tail cyclization in the vacuole. uq.edu.au

Enzymatic Involvement in Disulfide Bond Formation

Research has identified key enzymes that play a role in the oxidative folding of cyclotides. These enzymes ensure the correct formation and, if necessary, rearrangement of disulfide bonds.

Protein Disulfide Isomerases (PDIs): PDIs are a crucial class of enzymes in the ER that catalyze the formation and isomerization of disulfide bonds during protein folding. diva-portal.orgrsc.org Studies on cyclotide-producing plants have identified specific PDIs that are likely involved in cyclotide biosynthesis. For instance, in Viola betonicifolia, two PDIs, VbPDI1 and VbPDI2, have been identified and show high sequence homology to PDIs from other cyclotide-producing plants in the Rubiaceae and Violaceae families. diva-portal.org Similarly, a PDI from Oldenlandia affinis (OaPDI) has been shown to enhance the correct oxidative folding of the cyclotide kalata B1 in vitro. nih.gov These enzymes exhibit both chaperone activity, preventing aggregation of folding intermediates, and isomerase activity, which corrects non-native disulfide bonds. nih.gov

The table below summarizes the key enzymes involved in the oxidative folding of cyclotides, which is a process analogous to what this compound would undergo.

Enzyme ClassSpecific ExamplesPutative Function in Cyclotide BiosynthesisSource Organism(s)
Protein Disulfide Isomerase (PDI)VbPDI1, VbPDI2Catalyzes the formation and isomerization of disulfide bonds. diva-portal.orgViola betonicifolia
Protein Disulfide Isomerase (PDI)OaPDIEnhances correct oxidative folding and exhibits chaperone activity. nih.govOldenlandia affinis

The Folding Pathway

The in planta biosynthesis pathway is believed to proceed with the oxidation of the linear cyclotide precursor to form the three disulfide bonds within the ER, prior to the cyclization of the peptide backbone in the vacuole. uq.edu.au This contrasts with many in vitro chemical synthesis strategies where the peptide is often cyclized before the disulfide bonds are formed. uq.edu.aunih.gov The in planta process, guided by enzymes like PDI, ensures a higher yield of correctly folded and biologically active cyclotides. nih.gov

The process begins with the translation of the cyclotide gene into a linear precursor protein that is then translocated into the ER. pnas.orgresearchgate.net Within the ER's oxidative environment, and with the assistance of PDIs, the six conserved cysteine residues are guided to form the correct I-IV, II-V, and III-VI disulfide bond connectivity that defines the cystine knot. researchgate.netresearchgate.net Once correctly folded, the precursor is transported from the ER to the vacuole for the final processing step of backbone cyclization. researchgate.net

This ordered series of events highlights the compartmentalized and highly regulated nature of cyclotide biosynthesis within the plant cell, ensuring the efficient production of these remarkably stable molecules.

Structural Biology of Cycloviolacin O13

Primary Structure Analysis and Amino Acid Composition

Cycloviolacin O13 is a macrocyclic peptide composed of 30 amino acids. cpu-bioinfor.org Its primary structure was elucidated using tandem mass spectrometry (MS/MS), with the resulting sequence composition confirmed through quantitative amino acid analysis. nih.govresearchgate.net The specific amino acid sequence for this compound is GIPCGESCVWIPCISAAIGCSCKSKVCYRN. cpu-bioinfor.org

The peptide is a member of the bracelet subfamily of cyclotides, a classification based on the sequence of its backbone loops. uniprot.orguq.edu.au A detailed analysis of its composition shows a complete absence of the amino acids Aspartic Acid (D), Phenylalanine (F), Histidine (H), Leucine (L), Methionine (M), Glutamine (Q), and Threonine (T). cpu-bioinfor.org The physicochemical properties derived from its composition include a molecular mass of 3148.75 Da and a theoretical isoelectric point (pI) of 8.33. cpu-bioinfor.org

Table 1: Amino Acid Composition of this compound
Amino AcidThree-Letter CodeOne-Letter CodeCount
Alanine (B10760859)AlaA2
ArginineArgR1
AsparagineAsnN1
CysteineCysC6
Glutamic AcidGluE1
GlycineGlyG3
IsoleucineIleI3
Lysine (B10760008)LysK2
ProlineProP2
SerineSerS4
TryptophanTrpW1
TyrosineTyrY1
ValineValV3

Three-Dimensional Conformational Features

The three-dimensional structure of this compound is defined by several key features that are characteristic of the cyclotide family, contributing to its unique topology and stability. portlandpress.comnih.gov

Head-to-Tail Cyclic Backbone Topology

This compound possesses a continuous, circular peptide backbone. uniprot.org This head-to-tail cyclization is a defining characteristic of all cyclotides, where the N-terminus of the peptide chain is covalently linked to the C-terminus. portlandpress.comuq.edu.au In the case of this compound, this cyclopeptide bond is formed between the initial Glycine (Gly) and the terminal Asparagine (Asn) residues of its linear precursor. uniprot.org This circular topology significantly enhances the structural rigidity and stability of the molecule compared to linear peptides of similar size. nih.gov

Cystine Knot Arrangement and Disulfide Connectivity (CysI-CysIV, CysII-CysV, CysIII-CysVI)

The structure of this compound is further reinforced by a network of three interlocking disulfide bonds, which form a highly conserved motif known as the cyclic cystine knot (CCK). portlandpress.comacs.orgresearchgate.net This knot consists of a ring formed by two of the disulfide bonds and the intervening backbone segments, through which the third disulfide bond is threaded. uq.edu.auresearchgate.netebi.ac.uk The six conserved cysteine residues in the sequence of this compound form these crucial cross-links. The specific disulfide connectivity has been determined to be CysI-CysIV, CysII-CysV, and CysIII-CysVI. cpu-bioinfor.orguniprot.org Based on its 30-amino acid sequence, the precise linkages are between Cys4 and Cys20, Cys8 and Cys22, and Cys13 and Cys27. cpu-bioinfor.org This CCK motif is fundamental to the exceptional stability of the cyclotide framework. acs.orgnih.govnih.gov

Characterization of Backbone Loops (Loops 1-6)

The segments of the peptide backbone between the six conserved cysteine residues are referred to as loops 1 through 6. portlandpress.comnih.gov The sequence and size of these loops are variable among different cyclotides and are critical determinants of their biological activities and classification. For this compound, the loops are composed of the following amino acid sequences:

Table 2: Backbone Loop Composition of this compound
LoopConnecting CysteinesSequenceResidue Count
Loop 1CysI (4) - CysII (8)GES3
Loop 2CysII (8) - CysIII (13)VWIP4
Loop 3CysIII (13) - CysIV (20)ISAAIG6
Loop 4CysIV (20) - CysV (22)S1
Loop 5CysV (22) - CysVI (27)KSKV4
Loop 6CysVI (27) - CysI (4)YRNGIP6

This compound is classified as a bracelet cyclotide because its Loop 5 (KSKV) lacks the cis-proline residue that defines the Möbius subfamily. uniprot.orgnih.gov The sequence diversity within these loops, particularly loops 2, 3, and 5, contributes to the wide range of biological functions observed across the cyclotide family. nih.gov

Structural Stability and Resistance

The combination of the cyclic backbone and the cystine knot motif confers extraordinary stability to cyclotides, including this compound. portlandpress.comnih.govnih.gov This structural arrangement provides exceptional resistance to thermal, chemical, and enzymatic degradation. nih.govresearchgate.netnih.gov

Proteolytic Stability against Plant and Mammalian Enzymes

The robust structural integrity of this compound makes it highly resistant to breakdown by proteolytic enzymes. Specific studies have demonstrated that this compound is completely resistant to degradation by the mammalian digestive enzymes trypsin and pepsin, as well as the thermostable protease thermolysin. nih.gov This proteolytic stability is considered an inherent feature of the cyclotide framework, largely independent of the sequence variations in the backbone loops. nih.govresearchgate.net This resistance to proteolysis is a key attribute that distinguishes cyclotides from most other peptides, which are typically susceptible to enzymatic breakdown. nih.gov

Thermal and Chemical Resilience Attributed to CCK Motif

The exceptional stability of cyclotides, including this compound, is a direct consequence of their unique and defining structural feature: the cyclic cystine knot (CCK) motif. frontiersin.orgnih.gov This intricate molecular architecture consists of a head-to-tail cyclized peptide backbone interwoven with three highly conserved disulfide bonds. diva-portal.orguq.edu.au These disulfide bonds form a knotted arrangement (CysI-CysIV, CysII-CysV, and CysIII-CysVI) where two of the bonds and their connecting backbone segments create a ring that is threaded by the third disulfide bond. diva-portal.orgresearchgate.netacs.org

This combination of a circular backbone and a knotted core of disulfide bonds provides unprecedented resilience against thermal, chemical, and enzymatic degradation. frontiersin.orgnih.govresearchgate.net The CCK motif locks the molecule into a highly constrained conformation, meaning it cannot be unfolded without the cleavage of at least one covalent bond. oup.com This inherent structural rigidity is the primary reason for its high resistance to extreme temperatures and denaturing chemicals. nih.govportlandpress.com

Research has demonstrated the critical role of the intact CCK motif in maintaining this stability. Studies on cyclotide analogues where the cystine knot is disrupted show a marked decrease in stability. For instance, analogues with fewer than three disulfide bonds are more susceptible to unfolding by chemical agents. oup.com Similarly, the cyclized backbone is vital; linearized versions of cyclotides, even with the cystine knot intact, exhibit reduced rigidity and stability. acs.org The CCK motif effectively shields the peptide backbone from external factors, such as proteolytic enzymes, which would readily degrade linear peptides. nih.govresearchgate.net This remarkable stability was highlighted in a study where various cyclotides, including this compound, showed no degradation after a six-hour incubation with enzymes like pepsin, trypsin, and thermolysin. nih.gov

Comparative Structural Analysis with Related Cyclotides

Structural comparisons using NMR spectroscopy and homology modeling reveal that the main structural elements—a small β-sheet and several tight turns—are conserved across the bracelet and Möbius subfamilies. nih.govplos.org For example, the NMR structure of Cycloviolacin O14, a Möbius cyclotide, is structurally very similar to bracelet cyclotides despite sequence variations and the presence of the backbone-twisting cis-proline. nih.gov The predominant secondary structure in cyclotides is a small β-hairpin formed by loops 4 and 5, which is connected to the core cystine knot. nih.gov Bracelet cyclotides like this compound have also been noted to potentially contain a small helix in loop 3. nih.gov

The table below provides a comparative overview of this compound and other representative cyclotides, highlighting key structural and subfamily characteristics.

FeatureThis compoundCycloviolacin O2Kalata B1Cycloviolacin O14MCoTI-II
Subfamily BraceletBraceletMöbiusMöbiusTrypsin Inhibitor
Source Plant Viola odorataViola odorataOldenlandia affinisViola odorataMomordica cochinchinensis
Residue Count 3030293134
Key Feature in Loop 5 trans-Prolinetrans-Prolinecis-Prolinecis-ProlineN/A (Different Loop Structure)
Structural Motif CCKCCKCCKCCKCCK

This comparative analysis underscores that while sequence variations in the inter-cysteine loops account for the diverse functional properties of cyclotides, the fundamental CCK scaffold ensures a remarkably conserved and stable structural fold across the entire family. portlandpress.comacs.org

Chemical Synthesis and Engineering of Cycloviolacin O13

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Cycloviolacin O13

The chemical synthesis of cyclotides is a critical step for producing sufficient quantities for research and for creating engineered variants. researchgate.net Solid-Phase Peptide Synthesis (SPPS) is the foundational technique used to assemble the linear peptide precursor of this compound.

The synthesis of bracelet cyclotides, such as the closely related Cycloviolacin O2, has been successfully achieved using Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS. diva-portal.orgnih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The temporary Fmoc protecting group on the N-terminus of the incoming amino acid is removed at each cycle to allow for the next coupling reaction.

The general process for synthesizing the linear precursor of this compound via Fmoc-SPPS involves:

Assembly: The linear peptide sequence is assembled on a solid support resin. diva-portal.org Specialized linkers, such as sulfonamide-based linkers, can be employed to facilitate the final cyclization step. google.com

Cleavage and Deprotection: Once the full-length linear peptide is synthesized, it is cleaved from the resin, and the acid-labile side-chain protecting groups are removed. researchgate.net

Cyclization: The linear peptide is then subjected to a cyclization reaction in solution to form the characteristic head-to-tail amide bond. This can be achieved through methods like native chemical ligation, often using a thioester intermediate. diva-portal.orggoogle.com

Oxidative Folding: The final and often most challenging step is the oxidative folding, where the six cysteine residues form the three specific disulfide bonds that create the correct, biologically active cystine knot topology. diva-portal.org

While standard SPPS is effective, the synthesis and particularly the oxidative folding of cyclotides containing grafted epitopes can be inefficient and result in low yields. rsc.orgresearchgate.net To address these challenges, a modular "plug and play" synthetic strategy has been developed. researchgate.netresearchgate.net This approach circumvents major bottlenecks by grafting a bioactive sequence onto a pre-folded cyclotide-like scaffold. rsc.orgresearchgate.net

This strategy involves:

Synthesizing and folding a stable cyclotide scaffold peptide first. researchgate.net

Chemically ligating the desired epitope or sequence onto a specific loop of the pre-formed scaffold. rsc.org

This method allows for the reliable insertion of diverse and structurally complex epitopes, facilitating the rapid diversification of the cyclotide framework for various applications. researchgate.netresearchgate.net While not specifically documented for this compound, this advanced strategy is applicable for engineering its variants.

Synthetic Analogs and Derivatives of this compound

The creation of synthetic analogs is a cornerstone of peptide-based drug discovery, allowing researchers to probe biological functions and enhance therapeutic properties. For cyclotides, this often involves substituting specific amino acids to alter activity or stability. A patent filing details several engineered derivatives of other cyclotides, such as [W19K, P20N, V21K]-kalata B1 and various modified versions of Cycloviolacin O2, indicating that the this compound scaffold is also a candidate for such modifications. google.com For example, analogs of Kalata B1, such as E7A-kB1, were synthesized to investigate the role of a conserved glutamic acid residue in its hemolytic activity. researchgate.netresearchgate.net This highlights the common practice of creating targeted analogs to understand structure-function relationships, a strategy directly applicable to this compound.

Rational Design of this compound Variants for Modulated Activity

The exceptional stability of the cyclotide framework makes it a powerful scaffold for rational drug design. rsc.orgnih.gov By modifying the amino acid sequences in the variable loop regions, new biological activities can be introduced while retaining the core stability of the structure. nih.gov For instance, researchers have successfully engineered the Kalata B1 cyclotide to act as a potent inhibitor of the Dengue virus protease by altering its loop sequences. nih.gov Similarly, masking the positive charges on Cycloviolacin O2 by acetylation was shown to reduce its antimicrobial and anthelmintic activity, demonstrating that activity can be modulated through targeted chemical changes. nih.govuq.edu.au These examples underscore the potential for the rational design of this compound variants to create novel therapeutics with tailored activities. scispace.com

Structure-Activity Relationship (SAR) Studies through Chemical Modifications

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological function. nih.gov For cyclotides, these studies have revealed that properties like the distribution of hydrophobic and charged amino acid residues on the peptide's surface are key determinants of their activity. nih.govnih.gov

Even minor changes to the amino acid sequence of a cyclotide can have a profound impact on its biological function. The comparison between this compound and the highly similar Cycloviolacin O2 provides a clear example of the significance of a single residue substitution.

This compound differs from Cycloviolacin O2 by only a single amino acid in loop 3. researchgate.netxiahepublishing.com This substitution of a serine (in CyO2) with an alanine (B10760859) (in CyO13) results in a three- to four-fold increase in the hemolytic activity of this compound compared to Cycloviolacin O2. researchgate.netresearchgate.netxiahepublishing.com This finding directly illustrates that a subtle modification—the removal of a single hydroxyl group—can significantly alter the way the peptide interacts with cell membranes.

Further studies on Cycloviolacin O2 have shown that modifying its lysine (B10760008) residues leads to a substantial decrease in its anticancer and anthelmintic potency, reinforcing the principle that specific residues, particularly charged ones, are critical for the biological activities of these cyclotides. uq.edu.aubiointerfaceresearch.com

Table 1: Sequence Comparison of this compound and Cycloviolacin O2

This table highlights the single amino acid difference in loop 3 between the two closely related bracelet cyclotides. The differing residue is shown in bold. Cysteine residues (C) are numbered I-VI to indicate the cystine knot connectivity (I-IV, II-V, III-VI).

PeptideSequenceLoop 3
This compound GIPCGESCVWIPCISA AIGCSCKSKVCYRNISA AI
Cycloviolacin O2 GIPCGESCVWIPCISS AIGCSCKSKVCYRNISS AI

Table 2: Impact of Single Amino Acid Substitutions on Cyclotide Activity

This table summarizes key findings from structure-activity relationship studies on cyclotides, including the specific case of this compound and O2.

Original PeptideSubstituted Peptide/AnalogNature of SubstitutionObserved Impact on Biological Activity
Cycloviolacin O2 This compound Serine (S) to Alanine (A) in loop 33-4 fold increase in hemolytic activity. researchgate.netresearchgate.netxiahepublishing.com
Kalata B1 E7A-kB1Glutamic acid (E) to Alanine (A) in loop 1Removal of hemolytic activity. researchgate.netresearchgate.net
Cycloviolacin O2 Acetylated CyO2Masking of positive charge on lysine residuesMarked decrease in anthelmintic and anticancer activity. uq.edu.aubiointerfaceresearch.com

Influence of Charged Residues and Hydrophobicity in Loop Regions

Research into the structure-activity relationships of various cyclotides has revealed that the distribution of hydrophobic and charged residues on the molecular surface dictates their bioactivity, including anti-HIV, hemolytic, and anthelmintic effects. nih.govnih.govresearchgate.net Cyclotides are typically amphipathic, possessing distinct patches of hydrophobic and hydrophilic amino acids that facilitate membrane binding and disruption. acs.orgxiahepublishing.com

Studies comparing a suite of cyclotides from Viola odorata have highlighted the role of hydrophobicity. For instance, this compound displays an intermediate hydrophobicity and elution time in reverse-phase high-performance liquid chromatography (RP-HPLC), positioning it between the more hydrophilic Cycloviolacin O14 and the more hydrophobic Cycloviolacin O24. nih.gov This variation in hydrophobicity across different cyclotides correlates with their biological activity. A strong correlation has been observed between increasing regional hydrophobicity and enhanced anti-HIV activity. nih.gov While the total net charge of the peptide does not seem to be the primary driver of anti-HIV potency, the presence of charged residues in the loops does affect activity, likely by influencing the initial binding to the lipid membrane. nih.govacs.org

The influence of specific residues on bioactivity is evident when comparing this compound with the closely related Cycloviolacin O2. These two cyclotides differ by a single amino acid in loop 3. xiahepublishing.com This minor change has a significant impact on their membrane-disrupting capabilities, as measured by hemolytic activity.

Table 1: Comparison of Hemolytic Activity between this compound and Cycloviolacin O2
CyclotideKey Residue Difference (Loop 3)Relative Hemolytic ActivityReference
This compoundAlanineApproximately 3-4 fold higher than Cycloviolacin O2 xiahepublishing.com
Cycloviolacin O2SerineLower activity xiahepublishing.com

This finding underscores that even subtle changes in the hydrophobicity of a single residue can dramatically alter the peptide's interaction with cell membranes. A single residue modification in loop 3 of this compound has been suggested to potentially reduce its hemolytic activity by a factor of three. researchgate.netresearchgate.net This sensitivity highlights the potential for engineering cyclotides with tailored activity profiles by making precise amino acid substitutions in the loop regions.

Furthermore, charged residues play a crucial role in the mechanism of action. In studies on other cyclotides, charged residues in loops have been shown to interact with the polar head groups of lipids, facilitating membrane binding. nih.govacs.org For example, modifications to charged residues in Cycloviolacin O2, such as the methylation of glutamic acid or the acetylation of lysine residues, resulted in a significant decrease in its anthelmintic efficiency. researchgate.net Although these specific modifications have not been reported for this compound, the principle demonstrates the importance of charged residues in the bioactivity of this cyclotide subfamily.

Table 2: Summary of Factors Influencing this compound Bioactivity
PropertyInfluence on BioactivityMechanismReference
Hydrophobicity (Loop Regions)Positively correlates with anti-HIV and hemolytic activity.Enhances insertion into and disruption of lipid membranes. nih.govxiahepublishing.com
Charged Residues (Loop Regions)Modulates membrane binding and is critical for anthelmintic activity.Interacts with polar head groups of membrane lipids, facilitating initial contact. nih.govresearchgate.netacs.org

Mechanistic Insights into Cycloviolacin O13 Biological Activities

Membrane Interaction and Permeabilization Mechanisms

A primary mode of action for Cycloviolacin O13 and other cyclotides involves direct interaction with and disruption of cellular membranes. researchgate.net This ability to compromise membrane integrity is fundamental to many of its observed biological effects.

Binding to Phosphatidylethanolamine (B1630911) in Lipid Membranes

A key factor in the membrane-disrupting activity of cyclotides is their specific interaction with phosphatidylethanolamine (PE), a phospholipid commonly found in cell membranes. acs.orgnih.govresearchgate.net This binding is considered a conserved feature of cyclotide-membrane interactions. uq.edu.au The affinity for PE-rich membranes is crucial for the lytic activity of these peptides. nih.gov The initial step involves the cyclotide binding to the outer leaflet of the membrane, a process driven by both electrostatic and hydrophobic interactions. acs.org The amphipathic nature of cyclotides, with distinct hydrophobic and hydrophilic regions on their molecular surface, facilitates this interaction. xiahepublishing.com This surface-exposed hydrophobic patch has been implicated in many of the biological activities of cyclotides. nih.gov

Pore Formation and Disruption of Cellular Homeostasis

Following the initial binding to the membrane, cyclotides are believed to insert themselves into the lipid bilayer, leading to the formation of pores. nih.gov This process disrupts the normal integrity of the membrane. windows.net One proposed model for this is the toroidal pore model, where the cyclotides, along with the lipid head groups, form the pore lining. nih.gov As more cyclotide molecules bind and insert into the membrane, the bilayer can become highly hydrated, eventually leading to membrane destabilization. nih.gov The formation of these pores allows for the uncontrolled passage of ions and molecules, which disrupts cellular homeostasis and can ultimately lead to cell death. acs.orgnih.gov This membrane permeabilization has been observed in various contexts, including in fungal and bacterial cells. nih.govfrontiersin.org For instance, cycloviolacins have been shown to permeabilize fungal model membranes at concentrations significantly lower than the control peptide melittin. frontiersin.org

Molecular Targets and Receptor Interactions

Beyond general membrane disruption, research suggests that this compound may also interact with specific molecular targets, contributing to its diverse biological activities.

Interaction with CD4 T Lymphocyte Receptor Molecule (Anti-HIV Context)

This compound has demonstrated anti-HIV activity. acs.orgresearchgate.netxiahepublishing.comnih.govwindows.net One of the proposed mechanisms for this activity involves the interaction with the CD4 T lymphocyte receptor molecule. acs.org CD4+ T cells, also known as helper T cells, are a primary target for HIV. nanoteintech.com These cells play a central role in orchestrating the immune response. nanoteintech.comakadeum.com The CD4 molecule on the surface of these T cells acts as a co-receptor for the T cell receptor (TCR) and is crucial for the recognition of antigens presented by major histocompatibility complex (MHC) class II molecules. nanoteintech.comakadeum.com It is suggested that by targeting the CD4 T lymphocyte receptor, cyclotides can prevent the viral life cycle from proceeding, thereby reducing HIV replication. acs.org While the precise details of the interaction between this compound and the CD4 receptor are still under investigation, this represents a significant area of research for developing novel anti-HIV agents.

Table 1: Anti-HIV Activity of Select Cycloviolacins

CyclotideEC50 (nM)IC50 (µM)
This compound320>6.4
Cycloviolacin O144404.8
Cycloviolacin O243086.2
EC50 (50% effective concentration) represents the concentration at which the cyclotide inhibits the cytopathic effects of HIV-1 infection by 50% in CEM-SS cells. IC50 (50% inhibitory concentration) is the concentration at which the cyclotide is cytotoxic to 50% of the cells. Data sourced from nih.gov.

Proposed Mechanisms of Gut Microbiome Disruption (Insecticidal Context)

This compound is also recognized for its insecticidal properties, particularly against aphids like Myzus persicae. nih.govacs.org While membrane disruption in the insect's digestive system is a likely contributor to this activity, another proposed mechanism involves the disruption of the insect's gut microbiome. nih.govacs.orgresearchgate.netresearchgate.net The gut of insects harbors a diverse community of microorganisms that play crucial roles in processes like food digestion, detoxification of pesticides, and defense against pathogens. mdpi.comfrontiersin.org

It is hypothesized that the strong antimicrobial properties of cycloviolacin cyclotides could lead to a disruption of this symbiotic gut microbiota in insects. nih.govacs.orgresearchgate.netresearchgate.net This dysbiosis could negatively impact the insect's physiology and development, contributing to the observed insecticidal effects. nih.gov This proposed mechanism is an area of active research, as understanding how cyclotides interact with the insect gut microbiome could lead to the development of more targeted and effective biopesticides.

Cellular Processes Modulated by this compound

The interaction of this compound with cellular membranes and potentially other molecular targets can trigger a cascade of events that modulate various cellular processes. The primary consequence of membrane permeabilization is the disruption of cellular homeostasis, which can lead to cell death. acs.orgnih.gov This lytic activity has been observed in a variety of cell types, including cancer cells. xiahepublishing.com

Furthermore, cyclotides have been shown to inhibit the growth of larval stages of certain parasites, a process that is also linked to their ability to damage cell membranes. xiahepublishing.comresearchgate.net For example, cycloviolacins, including O13, have been shown to inhibit the larval growth of nematodes like Haemonchus contortus and Trichostrongylus colubriformis. xiahepublishing.comresearchgate.net The disruption of cells in the midgut and digestive tract of insects is a key aspect of the insecticidal mechanism of action. researchgate.net While the primary mechanism appears to be membrane disruption leading to necrosis, the potential for cyclotides to induce other forms of programmed cell death, such as apoptosis, remains an area for further investigation.

Pre Clinical Pharmacological and Agrochemical Potential of Cycloviolacin O13

Antifungal Activities

Cycloviolacin O13 has been shown to possess antifungal properties against a variety of plant pathogenic fungi. diva-portal.org In a study evaluating its efficacy, this compound displayed activity in the low micromolar range. diva-portal.org However, when compared to other cycloviolacins such as cyO2, cyO3, and cyO19, this compound was found to be the least active, with Minimum Inhibitory Concentrations (MICs) ranging from 3 to 25 µM across the tested fungal species. diva-portal.org The general mechanism of antifungal action for cyclotides involves the disruption of the fungal cell membrane. acs.orgnih.gov

Research has documented the activity of this compound against several specific fungal pathogens. uq.edu.au All tested cycloviolacin cyclotides, including O13, showed low micromolar activity against all tested fungi. diva-portal.org For instance, against Fusarium oxysporum, Fusarium graminearum, Fusarium culmorum, Mycosphaerella fragariae, and Botrytis cinerea, as well as two pathogens isolated from Viola species, Colletotrichum utrechtense and Alternaria alternata, this compound demonstrated notable, albeit comparatively lower, inhibitory effects. diva-portal.orguq.edu.au

Table 1: Antifungal Activity of this compound against Plant Pathogenic Fungi

Fungal Species Minimum Inhibitory Concentration (MIC) (µM)
Fusarium oxysporum 3 - 25
Fusarium graminearum 3 - 25
Fusarium culmorum 3 - 25
Mycosphaerella fragariae 3 - 25
Botrytis cinerea 3 - 25
Colletotrichum utrechtense 3 - 25

Source: diva-portal.org

Antiviral Activities (Specifically Anti-HIV)

This compound has been identified as having anti-HIV activity. acs.orgxiahepublishing.comresearchgate.netnih.gov It has been shown to inhibit the cytopathic effects of HIV-1 infection in cultured human T-lymphoblast (CEM-SS) cells. nih.gov The proposed mechanism for the anti-HIV action of cyclotides involves binding to viral receptors, which disrupts the viral capsid and prevents the virus from proceeding with its life cycle. acs.orgnih.gov Some cyclotides may also target the CD4 T lymphocyte receptor. acs.org

In terms of specific potency, this compound exhibited an antiviral cytoprotective concentration (EC50) of 320 nM. nih.govmdpi.com Its cytotoxic concentration (IC50) was determined to be greater than 6.4 μM, highlighting a degree of selectivity for the virus over host cells. nih.govmdpi.com When compared to other cyclotides, while some possess more potent anti-HIV activities, this compound is noted as being one of the least cytotoxic. nih.gov

Table 2: Anti-HIV Activity of this compound

Cell Line EC50 (nM) IC50 (µM)

Source: nih.govmdpi.com

Insecticidal Activities

This compound has demonstrated insecticidal properties, particularly against aphids. nih.gov This activity is thought to contribute to the plant's natural defense mechanisms. nih.gov The insecticidal effects of cyclotides like this compound are associated with both antibiosis (adverse effects on the insect's biology) and antixenosis (adverse effects on the insect's behavior). nih.govresearchgate.net

Studies on the peach potato aphid, Myzus persicae, have shown that this compound significantly affects their feeding behavior. diva-portal.org When applied in a sucrose (B13894) diet, this compound at a concentration of 100 µM strongly impeded the aphid's ingestion activities. diva-portal.org This deterrent effect suggests an antixenotic mechanism of resistance. diva-portal.org The sustained ingestion of the diet was blocked, with no aphids showing ingestion for longer than 10 minutes in the presence of 100 µM of this compound. diva-portal.org

The impact of cyclotides on the larval development of insects has been noted. acs.org For Lepidopteran species such as Helicoverpa punctigera, ingestion of plant tissues containing cyclotides leads to damage of the midgut cell membrane integrity, which in turn halts proliferation. xiahepublishing.com While specific data on the direct impact of purified this compound on the larval development of this species is not detailed, its known insecticidal activity against aphids suggests a potential for broader effects on the life cycles of susceptible insects. nih.gov

Anthelmintic Activities against Parasitic Nematodes

This compound has been found to possess anthelmintic properties against important gastrointestinal nematode parasites of sheep, namely Haemonchus contortus and Trichostrongylus colubriformis. nih.govacs.org Cyclotides are believed to exert their nematicidal activity through ingestion or direct exposure, leading to internal damage, particularly to the pharynx and intestines of the larvae. acs.org

In in vitro assays, this compound has been shown to inhibit the development of nematode larvae. xiahepublishing.comnih.govacs.orgwindows.net Its potency is reported to be greater than that of the prototypic cyclotide, kalata B1. nih.govacs.orgsb-peptide.com However, its activity is considered to be less potent than other cycloviolacins such as O2, O3, and O8, and significantly less than kalata B6. xiahepublishing.comwindows.net The anthelmintic activity of cycloviolacins has been correlated with the number of charged residues in their sequence. nih.gov

Table 3: Relative Anthelmintic Activity of this compound

Nematode Species Activity
Haemonchus contortus Inhibits larval development

Source: xiahepublishing.comnih.govacs.orgwindows.net

Effects on Adult Motility

This compound, a cyclotide extracted from Viola odorata, has demonstrated notable biological activity in pre-clinical studies, particularly concerning its effects on the motility of adult invertebrates, which is a key indicator for potential anthelmintic and insecticidal applications.

Research into the anthelmintic properties of cyclotides has identified this compound as a potent agent against the larval stages of important gastrointestinal nematode parasites of sheep, such as Haemonchus contortus and Trichostrongylus colubriformis. nih.govxiahepublishing.com In in-vitro larval development assays, this compound, along with other natural variants like O2, O3, O8, O14, O15, and O16, showed significantly greater potency—up to 18-fold higher—than the prototypic cyclotide, kalata B1. nih.govacs.org While studies have highlighted that Cycloviolacin O2 and O14 are particularly potent in motility assays involving adult H. contortus, the research implies a broader potent anthelmintic effect across this group of cycloviolacins. nih.govcapes.gov.br The inhibitory effects on larval growth and development suggest that this compound interferes with fundamental biological processes that are also essential for adult motility and survival. xiahepublishing.com Specifically, against H. contortus and T. colubriformis, this compound exhibited IC50 values of 0.21 µM and 0.19 µM, respectively, in larval development assays. goldaruco.com

In the context of agrochemical potential, this compound has been associated with insecticidal activity against aphids (Myzus persicae). nih.govacs.org The activity is linked to both antibiosis, which involves adverse effects on the insect's biology, and antixenosis, which affects the insect's behavior, such as probing and feeding. nih.govresearchgate.net It is hypothesized that this insecticidal action may stem from the disruption of the aphid's gut microbiome, a mechanism related to the strong antimicrobial properties of cycloviolacin cyclotides, or through direct damage to the digestive system. nih.govacs.org

Table 1: Anthelmintic Activity of this compound Against Nematode Larvae

Target Organism Assay Type Potency Metric (IC50) Reference
Haemonchus contortus Larval Development 0.21 µM goldaruco.com
Trichostrongylus colubriformis Larval Development 0.19 µM goldaruco.com

Antimicrobial Activities (Broad Spectrum)

This compound exhibits a range of antimicrobial activities, although its potency can vary significantly depending on the target organism. Its effects have been documented against fungi and viruses.

Antifungal Activity: this compound has demonstrated activity against a variety of fungal plant pathogens. In a study testing several cycloviolacin cyclotides, including O2, O3, and O19, this compound was found to be the least potent, yet still active, with Minimum Inhibitory Concentrations (MICs) ranging from 3 to 25 µM against fungi such as Fusarium oxysporum, F. graminearum, F. culmorum, Mycosphaerella fragariae, Botrytis cinerea, Colletotrichum utrechtense, and Alternaria alternata. diva-portal.org The mechanism of this antifungal action is believed to involve the permeabilization of the fungal cell membrane. diva-portal.org Experiments with model fungal membranes showed that this compound, along with other cycloviolacins, was effective at disrupting these lipid membranes, with an EC50 of 130 nM, which was approximately 4-7 times more active than the antimicrobial peptide melittin. diva-portal.org

Antiviral Activity: this compound has been identified as an anti-HIV agent. acs.orgmdpi.com It inhibits the cytopathic effects of HIV-1 infection in cultured human T-lymphoblast (CEM-SS) cells. nih.gov The effective concentration for 50% protection (EC50) was determined to be 320 nM. xiahepublishing.commdpi.comnih.gov Notably, it is considered one of the least cytotoxic among the anti-HIV cyclotides. nih.govnih.gov Most cyclotides with antiviral activity belong to the "bracelet" subfamily, which includes this compound. nih.govresearchgate.net

While the term "broad spectrum" often implies activity against both Gram-positive and Gram-negative bacteria, specific data on the antibacterial activity of this compound is less prominent in the available literature compared to its antifungal and antiviral effects. However, the strong antimicrobial properties of the cycloviolacin family as a whole have been noted. nih.govacs.org

Table 2: Antimicrobial Spectrum of this compound

Activity Type Target Organism/Model Potency Metric Value Reference
Antifungal Various Plant Pathogenic Fungi MIC 3 - 25 µM diva-portal.org
Antifungal Fungal Lipid Membrane Model EC50 130 nM diva-portal.org
Anti-HIV HIV-1 in CEM-SS cells EC50 320 nM xiahepublishing.comnih.gov

Cytotoxic Activities in Research Models (Excluding Clinical Data)

This compound has demonstrated significant cytotoxic effects in various non-clinical research models, primarily through membrane disruption.

Cytotoxicity in Cancer Cell Lines: In cancer research models, this compound has shown potent, dose-dependent cytotoxicity. acs.org Studies using human brain astrocytoma cells (U-87 MG) and human bone marrow-derived neuroblastoma cells (SH-SY5Y) established its cytotoxic profile. acs.org For U-87 MG cells, the IC50 (the concentration required to inhibit the growth of 50% of cells) was 7.92 µM. acs.org Against SH-SY5Y cells, it was even more potent, with an IC50 of 2.15 µM. acs.org In these studies, the order of cytotoxicity for U-87 MG cells was determined to be this compound > Cycloviolacin O2 > varv peptide A > kalata B1, positioning this compound as the most cytotoxic among those tested. acs.org

Cytotoxicity in Other Cell Models: The cytotoxic nature of this compound is also evident from its activity against other cell types. In the context of its anti-HIV activity assessment, its cytotoxicity (IC50) against the human T-lymphoblast (CEM-SS) cell line was determined to be greater than 6.4 µM, which, while indicating some level of toxicity, was considered low relative to its effective antiviral concentration. mdpi.comnih.gov

Furthermore, research has highlighted the hemolytic activity of this compound, which is a measure of its ability to lyse red blood cells. It has been noted that a single amino acid difference between Cycloviolacin O2 (containing a serine) and this compound (containing an alanine) results in this compound having approximately 3 to 4 times more hemolytic activity than Cycloviolacin O2. xiahepublishing.com This membrane-disrupting capability is a hallmark of the cytotoxic action of many cyclotides. goldaruco.com

Table 3: Cytotoxic Activity of this compound in Research Models

Cell Line/Model Cell Type Potency Metric (IC50) Value Reference
U-87 MG Human Brain Astrocytoma IC50 7.92 µM acs.org
SH-SY5Y Human Neuroblastoma IC50 2.15 µM acs.org
CEM-SS Human T-lymphoblast IC50 >6.4 µM mdpi.comnih.gov

Research Methodologies for Cycloviolacin O13 Studies

Biological Activity Assays

The broad spectrum of Cycloviolacin O13's biological activities is investigated through a variety of assays, both in laboratory settings (in vitro) and in living organisms (in vivo). These assays are crucial for determining the potential applications of this cyclotide in fields ranging from agriculture to medicine.

In Vitro and In Vivo (Animal Model) Assays for Antifungal, Antiviral, Insecticidal, and Anthelmintic Properties

A suite of assays is utilized to assess the efficacy of this compound against a range of pests and pathogens.

Antifungal Activity: The antifungal properties of this compound are evaluated through in vitro assays that measure its ability to inhibit the growth of various fungal species. acs.orgcore.ac.uk These assays typically involve exposing fungal cultures to different concentrations of the cyclotide and observing the impact on mycelial growth. frontiersin.org

Antiviral Activity: The potential of this compound as an antiviral agent, particularly against HIV, has been a focus of research. acs.orgmdpi.com In vitro assays are conducted to determine its ability to inhibit viral replication in cell cultures. frontiersin.orgresearchgate.net These studies often involve pre-incubating the virus with the cyclotide before introducing it to host cells to assess its direct action on the virions. frontiersin.org

Insecticidal Activity: this compound has demonstrated insecticidal properties, notably against aphids such as Myzus persicae. nih.gov Research in this area combines behavioral and physiological studies. The effects on insect feeding behavior are meticulously analyzed using techniques like the Electrical Penetration Graph (EPG). nih.govresearchgate.net These studies have shown that this compound can deter feeding and reduce sap ingestion by aphids. researchgate.net The insecticidal action is thought to stem from the disruption of the insect's digestive system. nih.gov

Anthelmintic Activity: The effectiveness of this compound against parasitic nematodes is a significant area of investigation. nih.govresearchgate.net In vitro larval development assays are used to assess its potency against nematodes like Haemonchus contortus and Trichostrongylus colubriformis, which are major parasites in livestock. nih.govacs.orgsb-peptide.com These assays have shown that this compound, along with other cycloviolacins, can inhibit larval growth. xiahepublishing.comwindows.net The mechanism of action is believed to involve the disruption of the nematode's cell membranes. nih.govresearchgate.net

Haemolytic Activity as a Biomarker of Membrane Interaction

Haemolytic activity, the ability to rupture red blood cells, is a key biomarker for the membrane-disrupting capabilities of cyclotides like this compound. researchgate.net This activity is often correlated with other biological effects, as membrane interaction is a primary mechanism of action for cyclotides. xiahepublishing.comresearchgate.net Assays measuring the concentration of the cyclotide required to cause 50% haemolysis (HD50) are used to quantify this property. oup.com For instance, this compound has been shown to possess significant haemolytic activity, which is approximately three to four times greater than that of its structural variant, Cycloviolacin O2. xiahepublishing.comwindows.net This difference in activity is attributed to a single amino acid variation. researchgate.net

PropertyOrganism/Cell TypeAssay TypeNotable Finding
Anthelmintic Haemonchus contortus, Trichostrongylus colubriformisLarval Development AssayInhibits larval growth. xiahepublishing.comwindows.net
Insecticidal Myzus persicae (Aphid)Electrical Penetration Graph (EPG)Reduces sap ingestion. researchgate.net
Antiviral HIV-1In vitro cell cultureShows anti-HIV activity. acs.orgmdpi.com
Haemolytic Human Red Blood CellsHaemolysis AssayExhibits potent haemolytic activity. oup.com

Electrical Penetration Graph (EPG) Measurement for Insect Feeding Behavior Analysis

To understand the insecticidal mechanism of this compound at a behavioral level, the Electrical Penetration Graph (EPG) technique is employed. researchgate.net This sophisticated method allows researchers to monitor the feeding behavior of piercing-sucking insects like aphids in real-time. researchgate.net An aphid is connected to a sensitive electrode, and as its stylet penetrates plant tissues (or an artificial diet containing the cyclotide), the resulting electrical waveforms are recorded and analyzed. researchgate.net Studies using EPG have revealed that this compound significantly impedes the ingestion activities of aphids. researchgate.net Specifically, it has been observed to reduce the duration of the total ingestion phase and the number of sustained ingestion phases in Myzus persicae. researchgate.net

Techniques for Studying Biosynthesis

The biosynthesis of this compound is a complex process involving gene expression, protein processing, and enzymatic reactions. Researchers use a combination of molecular biology and biochemical techniques to unravel these pathways.

Gene Cloning and Expression Analysis of Precursor Proteins

The journey of this compound begins with the expression of a precursor protein. Understanding this initial step is crucial. Gene cloning techniques are used to isolate and sequence the gene that codes for the this compound precursor protein. capes.gov.brresearchgate.net For instance, the cDNA clone named Voc3 has been identified as the precursor for this compound from Viola odorata. nih.govnih.govresearchgate.net Analysis of these precursor sequences reveals a conserved architecture, typically including a signal peptide, a pro-domain, the mature cyclotide domain, and a C-terminal tail. acs.orgresearchgate.net These precursor proteins can contain single or multiple cyclotide domains. researchgate.net

Enzyme-Guided Studies of Cyclization Events

A key step in the biosynthesis of this compound is the cyclization of its linear precursor into a stable, cyclic molecule. This process is enzymatically driven. The enzyme asparaginyl endoproteinase (AEP) is recognized as being crucial for this peptide cyclization in plants. acs.org Studies have shown that a conserved asparagine (or aspartate) residue at the C-terminus of the cyclotide domain is essential for the cyclization reaction, which is catalyzed by AEP. nih.gov Enzyme-guided studies, including the isolation and characterization of AEPs from cyclotide-producing plants, are instrumental in understanding the specifics of this cyclization mechanism. uq.edu.au These studies help to elucidate how the enzyme recognizes and processes the precursor protein to form the final, biologically active this compound.

Future Research Directions for Cycloviolacin O13

Elucidation of Undetermined Molecular Targets

While the biological activities of many cyclotides, including the related Cycloviolacin O2, are often attributed to their ability to disrupt cell membranes, the precise molecular targets of Cycloviolacin O13 remain largely uncharacterized. sb-peptide.comnih.gov The known anthelmintic and hemolytic effects of this compound suggest interactions with specific components of nematode and red blood cell membranes, respectively. sb-peptide.comgoldaruco.comxiahepublishing.com However, the exact lipids, proteins, or other membrane constituents that it selectively binds to are yet to be identified.

Future research must prioritize the identification of these specific molecular partners. Advanced techniques such as affinity chromatography, lipidomics, and proteomics using this compound as a probe could unveil its binding partners in target organisms. Understanding these interactions at a molecular level is a critical step toward explaining its biological specificity and mechanism of action beyond generalized membrane permeabilization. Pinpointing these targets will not only illuminate its current bioactivities but may also reveal novel therapeutic applications.

Advanced Engineering for Enhanced Specificity and Potency

The inherent stability of the cyclotide framework, conferred by its cyclic cystine knot (CCK) motif, makes it an ideal scaffold for protein engineering. nih.govnih.govnih.gov Future research should focus on leveraging this structural robustness to modify this compound, aiming to enhance its existing biological activities and introduce new functionalities.

Key engineering strategies could include:

Site-Directed Mutagenesis: Systematically substituting amino acid residues in the six loop regions of the this compound backbone can modulate its surface properties, such as charge and hydrophobicity. Research on other cyclotides has shown that charged residues are crucial for anthelmintic activity, a principle that can be applied to rationally design more potent variants of this compound. uq.edu.au

Grafting: The stable CCK scaffold can be used to display biologically active peptide epitopes from other proteins. By replacing one of its non-structurally critical loops with a known bioactive sequence, it may be possible to create novel molecules that combine the stability of this compound with a desired therapeutic function.

These advanced engineering approaches could lead to the development of second-generation molecules with improved potency against nematodes or reduced off-target effects like hemolysis.

Exploration of Novel Biological Activities

The known biological activities of this compound are currently limited to its anthelmintic and hemolytic properties. sb-peptide.comgoldaruco.comxiahepublishing.com However, the broader cyclotide family exhibits a vast and diverse range of bioactivities, including potent antimicrobial, anti-HIV, insecticidal, and anticancer effects. goldaruco.comportlandpress.comresearchgate.net This diversity suggests that the full biological potential of this compound has yet to be explored.

A crucial future direction is the systematic screening of this compound against a wide array of biological targets. This should include assays for:

Antimicrobial Activity: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Antiviral Activity: Evaluating its efficacy against various viruses, particularly enveloped viruses where membrane interaction is key.

Cytotoxic Activity: Screening against a range of cancer cell lines to determine any potential as an anticancer agent or a chemosensitizer that could enhance the uptake of other drugs. goldaruco.com

Discovering novel activities would significantly broaden the potential applications of this compound in medicine and agriculture.

Potential Biological Activities for Future Screening
Antimicrobial (Gram-positive and Gram-negative bacteria)
Antiviral (e.g., HIV, Influenza)
Anticancer/Cytotoxic
Insecticidal
Antifungal
Protease Inhibition
Immunosuppressive

Development of Sustainable Production Systems

Currently, the primary source of this compound is through extraction from plants like Viola odorata. nih.gov This method is often inefficient and not easily scalable. Chemical synthesis, while possible for cyclotides, is a complex, expensive process that generates significant hazardous waste. springernature.comnih.gov Therefore, a critical area of future research is the development of sustainable and cost-effective production systems.

Promising avenues include various recombinant expression systems that have been explored for other cyclotides:

Plant-Based Systems: Using "molecular farming" techniques in plants like Nicotiana benthamiana to produce large quantities of the peptide. nih.govnih.gov

Yeast and Bacterial Systems: Engineering microorganisms such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to biosynthesize the precursor peptide, which can then be cyclized in vitro. springernature.comtandfonline.com

Cell-Free Systems: Utilizing cell-free protein synthesis platforms which allow for greater control over the production process. tandfonline.com

Optimizing these bioproduction platforms for this compound is essential for generating the quantities needed for extensive research and potential commercial development, while also aligning with the principles of green chemistry. springernature.com

Comprehensive Structure-Function-Stability Relationships

While the general structure of cyclotides is well-understood, the specific relationship between the amino acid sequence of this compound and its functional activities and stability is not fully mapped. The proteolytic stability of the peptide is an inherent feature of the CCK framework, but its specific biological activity is dictated by the sequence of its variable loop regions. nih.gov

Future research should aim to build a comprehensive understanding of these relationships. This can be achieved by:

High-Resolution Structural Analysis: Determining the three-dimensional structure of this compound using techniques like NMR spectroscopy, as has been done for the related Cycloviolacin O14. nih.gov

Systematic Mutational Analysis: Creating a library of this compound variants with single amino acid substitutions and systematically testing their hemolytic activity, anthelmintic potency, and stability against thermal and chemical denaturation.

Computational Modeling: Using molecular dynamics simulations to predict how changes in sequence will affect the structure, flexibility, and interaction of this compound with cell membranes.

A deep understanding of these structure-function-stability relationships is paramount for the rational design of engineered this compound variants with tailored and optimized properties for specific applications.

Q & A

Q. What methodologies are essential for the structural characterization of Cycloviolacin O13?

this compound, a cyclic peptide, requires rigorous structural analysis using spectroscopic and crystallographic techniques. Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For determining backbone conformation and disulfide bond connectivity .
  • Mass Spectrometry (MS) : To confirm molecular weight and purity .
  • X-ray Crystallography : For atomic-resolution structural data, if crystallization is feasible .
  • Circular Dichroism (CD) : To assess secondary structure stability under varying pH or temperature conditions . Experimental protocols should be detailed in the main manuscript or supplementary materials to ensure reproducibility .

Table 1 : Common Structural Characterization Techniques

TechniqueApplicationEvidence Reference
NMRDisulfide bond mapping
MSPurity verification
X-ray3D structure resolution

Q. What synthetic strategies are employed for this compound, and how are they validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or recombinant expression. Critical validation steps include:

  • SPPS : Use Fmoc/t-Bu chemistry with orthogonal protecting groups for cysteine residues. Post-synthesis oxidative folding is required for disulfide bond formation .
  • Recombinant Methods : Codon-optimized expression in E. coli or yeast, followed by affinity purification and enzymatic cleavage .
  • Validation : Compare synthetic product with native peptide using MS, NMR, and bioactivity assays . Detailed protocols for synthesis and characterization must be provided in the "Experimental" section, with excess data in supplementary files .

Q. Which in vitro assays are standard for evaluating this compound's bioactivity?

Common assays include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT or resazurin assays on mammalian cell lines .
  • Hemolytic Activity : Red blood cell lysis assays to assess selectivity . Statistical analysis (e.g., IC₅₀ calculations) must be clearly described, including replicates and error margins .

Advanced Research Questions

Q. How do researchers investigate this compound's membrane interaction mechanisms?

Advanced methodologies include:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with lipid bilayers .
  • Fluorescence Microscopy : Track peptide localization in live cells using labeled analogs .
  • Molecular Dynamics (MD) Simulations : Predict lipid-peptide interactions at atomic resolution . Hypotheses should align with existing literature; discrepancies between experimental and computational data require critical discussion .

Q. How should discrepancies in bioactivity data across studies be addressed?

Contradictions often arise from:

  • Experimental Variability : Differences in peptide purity, assay conditions (e.g., pH, ionic strength), or cell lines .
  • Data Interpretation : Overreliance on single-endpoint assays without dose-response validation . Mitigation strategies:
  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess study design .
  • Perform meta-analyses of published data to identify confounding variables .
  • Report negative results and methodological limitations transparently .

Q. What strategies optimize this compound's stability in experimental settings?

Stability challenges (e.g., proteolytic degradation, aggregation) are addressed via:

  • Chemical Modifications : D-amino acid substitution or PEGylation to enhance protease resistance .
  • Formulation Studies : Use of liposomal encapsulation or buffer optimization (e.g., trehalose for thermal stability) .
  • Accelerated Stability Testing : Monitor degradation under stress conditions (e.g., high temperature, UV exposure) . Detailed stability data should be included in supplementary materials, with statistical validation of results .

Methodological Guidelines

  • Literature Review : Systematically search databases (e.g., PubMed, SciFinder) using keywords like "cycloviolacin O3 membrane interaction" or "cyclic peptide synthesis." Prioritize primary sources and recent reviews .
  • Data Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration) to enable replication .
  • Ethical Reporting : Disclose funding sources and conflicts of interest, adhering to journal-specific guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.